Endo-3-azabicyclo[3.2.1]octan-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYBFOYRKOKPL-MEKDEQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of Endo 3 Azabicyclo 3.2.1 Octan 8 Ol and 3 Azabicyclo 3.2.1 Octane Derivatives
Hydroxyl Group Functionalization and Derivatization at C8
The hydroxyl group at the C8 position of the endo-3-azabicyclo[3.2.1]octan-8-ol scaffold is a key site for introducing molecular diversity. Its reactivity allows for a range of chemical transformations, primarily through esterification and oxidation reactions.
Esterification Reactions
The C8-hydroxyl group readily undergoes esterification to form a variety of ester derivatives. Research has demonstrated the synthesis of a series of α and β-esters from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols. researchgate.net For instance, 8-β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane was synthesized and showed significant analgesic and antipyretic activity. researchgate.net Another example is the formation of an acetate (B1210297) ester, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-, which has been cataloged and studied. nist.gov These reactions typically involve treating the alcohol with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Table 1: Examples of Esterification Reactions at C8
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-methyl-3-azabicyclo[3.2.1]octan-8β-ol | Benzoyl chloride | 8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane | researchgate.net |
| 8-methyl-8-azabicyclo[3.2.1]octan-3-ol, endo- | Acetic anhydride | 8-methyl-8-azabicyclo[3.2.1]octan-3-ol acetate, endo- | nist.gov |
Oxidation Reactions to Ketones
Oxidation of the C8-hydroxyl group provides a straightforward route to the corresponding ketone, 3-azabicyclo[3.2.1]octan-8-one. This transformation is a fundamental step in the synthesis of various derivatives. For example, the oxidation of a substituted 8-azabicyclo[3.2.1]octan-3-ol to the corresponding tropinone (B130398) is a key step in preparing compounds for further functionalization. google.com This can be achieved using a variety of standard oxidizing agents. The resulting ketone is a valuable intermediate, for instance, in the synthesis of compounds with potential as mu opioid receptor antagonists. google.com
Nitrogen Atom Modifications and Substitutions
The nitrogen atom at the 3-position is a critical handle for modifying the properties of the bicyclic scaffold. N-alkylation, N-acylation, and the manipulation of protecting groups are common strategies employed.
N-Alkylation and N-Acylation Reactions
The secondary amine of the 3-azabicyclo[3.2.1]octane core can be readily alkylated or acylated. A "one-pot" deprotection-alkylation procedure has been developed to prepare a series of N-3-alkyl compounds. uni-regensburg.de N-acylation is also a common transformation. For example, 3-Azabicyclo[3.2.1]octane-3-acetamide, N,N,1,8,8-pentamethyl-, hydrochloride is synthesized through the reaction of 3-azabicyclo[3.2.1]octane with acetic anhydride, followed by alkylation. ontosight.ai Furthermore, the synthesis of bicyclic sulfonamides, a specific type of N-acylation, has been achieved by reacting the amine with appropriate sulfonyl chlorides in the presence of a base like triethylamine. nih.gov
Manipulation of Nitrogen-Protecting Groups
In multi-step syntheses, the nitrogen atom is often protected to prevent unwanted side reactions. The choice and subsequent removal of these protecting groups are crucial. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the nitrogen. For instance, after a synthesis sequence, the Boc group can be removed from 3-endo-(3-cyanophenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester using trifluoroacetic acid. google.com Another commonly used protecting group is the benzyl (B1604629) group, which can be removed via hydrogenation with a palladium catalyst. google.com
Table 2: Nitrogen Atom Modifications
| Reaction Type | Example Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | (±)-endo-123a | 1. Deprotection 2. Alkylation | (±)-endo-123d | uni-regensburg.de |
| N-Acylation | 3-azabicyclo[3.2.1]octane | Acetic anhydride | 3-acetyl-3-azabicyclo[3.2.1]octane | ontosight.ai |
| Boc Deprotection | 3-endo-(3-cyanophenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester | Trifluoroacetic acid | 3-endo-(8-azabicyclo[3.2.1]oct-3-yl)-benzamide | google.com |
| Benzyl Deprotection | N-benzyl-3-azabicyclo[3.2.1]octane derivative | H2, Palladium on charcoal | 3-azabicyclo[3.2.1]octane derivative | google.com |
Ring System Functionalization and Rearrangement Reactions
Beyond simple substitutions, the 3-azabicyclo[3.2.1]octane ring system can undergo more complex functionalization and rearrangement reactions, leading to novel scaffolds. mdpi.comnih.gov
One notable transformation is the Beckmann rearrangement. For example, syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid undergoes a classical Beckmann rearrangement when heated in trifluoroacetic acid to yield syn-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid. core.ac.uk In contrast, the anti-oxime isomer yields a mixture of the corresponding lactam and a lactone formed via a fragmentation-recyclization pathway. core.ac.uk
Ring expansion and contraction reactions are also possible. A Lewis acid-induced tandem rearrangement has been reported where an epoxytropinone, an 8-azabicyclo[3.2.1]octane derivative, converts to a 7-allylated 6-azabicyclo[3.2.1]octan-3-one. acs.org Another approach involves the reaction of norbornadiene with tosyl azide, which proceeds through a cycloaddition and subsequent rearrangement to form N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, demonstrating a method for constructing the bicyclic system itself via rearrangement. rsc.orgnih.gov
Table 3: Ring System Rearrangement Reactions
| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid | Beckmann Rearrangement | Trifluoroacetic acid, heat | syn-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid | core.ac.uk |
| Epoxytropinone derivative | Tandem Rearrangement-Allylation | Lewis acid | 7-allylated 6-azabicyclo[3.2.1]octan-3-one | acs.org |
| Norbornadiene | Addition/Rearrangement | Tosyl azide | N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene | rsc.orgnih.gov |
Mechanism-Based Studies of Reactivity and Selectivity
The reactivity and selectivity of the 3-azabicyclo[3.2.1]octane system are governed by its distinct conformational constraints and the electronic effects of the nitrogen atom. Mechanistic studies have provided valuable insights into the pathways of various transformations, including radical reactions and cycloadditions.
A notable example involves the regioselective rearrangement of azanorbornanic aminyl radicals, which can lead to the formation of 2,8-diazabicyclo[3.2.1]oct-2-ene systems. nih.govus.es This transformation is proposed to proceed through a mechanism involving the regioselective ring opening of an aminyl radical intermediate. nih.govus.es The rigid [2.2.1]azabicyclic skeleton favors the cleavage of the C3-C4 bond in the corresponding aminyl radical intermediate. us.es This leads to a carbon-centered radical which then undergoes ring closure to form the expanded 2,8-diazabicyclo[3.2.1]octane system. nih.govus.es Subsequent desulfonylation, if a sulfone group is present, yields the final product. nih.govus.es
Proposed Mechanism for Ring-Expansion/Desulfonylation
| Step | Intermediate/Process | Description |
| 1 | Aminyl Radical Formation | Generation of an aminyl radical from a suitable precursor (e.g., an azide). |
| 2 | Regioselective Ring Opening | The aminyl radical undergoes a regioselective cleavage of the C3-C4 bond to form a carbon-centered radical. |
| 3 | Ring Closure | The carbon-centered radical attacks the nitrogen to form the expanded [3.2.1] bicyclic system. |
| 4 | Desulfonylation (if applicable) | Elimination of a sulfonyl group to yield the final enamine product. |
| 5 | Tautomerization/Hydrolysis | The resulting enamine can tautomerize or be hydrolyzed to the corresponding ketone. |
This proposed mechanism is based on experimental results from the radical-mediated rearrangement of azanorbornanes. nih.govus.es
Another area of mechanistic investigation is the [3+2] cycloaddition reaction. For instance, the reaction of 3-oxidopyraziniums with acrylates can lead to the formation of 3,8-diazabicyclo[3.2.1]octanes. acs.org The regioselectivity of this 1,3-dipolar cycloaddition is dictated by the polarization of the 3-oxidopyrazinium dipole. acs.org Interestingly, these initial [3.2.1] adducts can undergo a Wagner-Meerwein rearrangement to form the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octanes. acs.org
Furthermore, a radical [3+3]-annulation process has been developed for the synthesis of 8-azabicyclo[3.2.1]octane derivatives. chemrxiv.org This method utilizes visible-light photoredox catalysis and demonstrates high levels of diastereoselectivity. chemrxiv.org The mechanism involves efficient electron transfer processes and highly selective deprotonation of aminium radical cations to generate key α-amino radical intermediates. chemrxiv.org
Chemo- and Regioselective Transformations of the Bicyclic System
The 3-azabicyclo[3.2.1]octane system can undergo a variety of chemo- and regioselective transformations, allowing for the synthesis of a wide range of functionalized derivatives.
One such transformation is the cascade oxidation-cyclization reaction of β-keto allylamines to produce 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives. nih.gov This reaction proceeds in good yields under mild conditions and allows for the formation of a quaternary carbon center. nih.gov
The synthesis of 3-azabicyclo[3.2.1]octane β-amino esters showcases another example of regioselective transformation. researchgate.net This process involves the NaIO₄-mediated cleavage of a dihydroxylated β-amino ester intermediate, derived from a norbornene precursor, followed by reductive amination to form the desired bicyclic system. researchgate.net
Moreover, the strategic introduction of substituents at specific positions of the bicyclic core highlights the chemo- and regioselectivity achievable. For example, N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols have been synthesized to explore their activity as dopamine (B1211576) D2-like receptor ligands. nih.gov The synthesis involves the protection of the nitrogen at the 8-position, followed by the arylation at the 3-position, and subsequent deprotection and functionalization of the nitrogen. nih.gov
Examples of Chemo- and Regioselective Transformations
| Reaction Type | Starting Material | Product | Key Features |
| Cascade Oxidation-Cyclization | β-Keto allylamines | 6,8-Dioxa-3-azabicyclo[3.2.1]octane derivatives | Forms a quaternary carbon center, mild conditions. nih.gov |
| Oxidative Cleavage and Reductive Amination | Dihydroxylated β-amino ester | 3-Azabicyclo[3.2.1]octane β-amino ester | Regioselective formation of the bicyclic amine. researchgate.net |
| N-Arylation and N-Alkylation | Protected nortropinones | N-Substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols | Stepwise functionalization at specific positions. nih.gov |
| Radical [3+3]-Annulation | Cyclic N,N-dialkylanilines and ethyl 2-(acetoxymethyl)acrylate | 8-Azabicyclo[3.2.1]octane derivatives | High diastereoselectivity, visible-light photoredox catalysis. chemrxiv.org |
| 1,3-Dipolar Cycloaddition | 3-Oxidopyraziniums and acrylates | 3,8-Diazabicyclo[3.2.1]octanes | Regioselective cycloaddition. acs.org |
These examples underscore the versatility of the 3-azabicyclo[3.2.1]octane scaffold and the ability to selectively manipulate its structure to access a diverse array of complex molecules. The understanding of the underlying reaction mechanisms is crucial for the rational design of synthetic routes to novel derivatives with desired properties.
Structural Elucidation and Conformational Analysis of 3 Azabicyclo 3.2.1 Octane Systems
Advanced Spectroscopic Techniques for Structure Confirmation
Spectroscopic methods are fundamental in deducing the molecular structure of endo-3-azabicyclo[3.2.1]octan-8-ol in both solution and solid states. These techniques provide critical information on the connectivity of atoms, the nature of functional groups, and the spatial arrangement of the bicyclic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-azabicyclo[3.2.1]octane systems. Through various NMR experiments, it is possible to assign the signals of all proton and carbon atoms, and to deduce the stereochemical relationships within the molecule.
In derivatives of this system, ¹H NMR spectra often reveal distinct chemical shifts for protons within the rigid bicyclic structure, indicative of their unique magnetic environments. For instance, in related substituted 3-azabicyclo[3.2.1]octane derivatives, the signals for different methyl groups can appear at varied chemical shifts.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of unique signals confirms the symmetry of the molecule, and the chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.
To unequivocally assign all proton and carbon resonances, a suite of two-dimensional (2D) NMR techniques is employed. researchgate.net Homonuclear correlation experiments, such as Correlation Spectroscopy (COSY), reveal proton-proton coupling networks, while heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon atoms. researchgate.net Long-range correlations are established using Heteronuclear Multiple Bond Correlation (HMBC).
The conformational preferences of the 3-azabicyclo[3.2.1]octane system are often investigated using the Nuclear Overhauser Effect (NOE). One-dimensional selective NOE and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the through-space proximity of protons. researchgate.net These studies have consistently shown that in solution, the 3-azabicyclo[3.2.1]octane system typically adopts a chair-envelope conformation. researchgate.net For example, in N-substituted derivatives, the substituent on the nitrogen atom generally prefers an equatorial position to minimize steric interactions. researchgate.netnih.gov
Table 1: Representative NMR Spectroscopic Data for a 3-Azabicyclo[3.2.1]octane Derivative
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Distinct signals for protons on the bicyclic frame | Unique magnetic environments due to rigid structure |
| ¹³C NMR | Characteristic shifts for bridgehead and other carbons | Confirmation of the carbon skeleton |
| COSY | Cross-peaks indicating ³JHH couplings | Connectivity of protons within the spin systems |
| HSQC | Correlation between proton and carbon signals | Assignment of protons to their attached carbons |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying intermolecular interactions, such as hydrogen bonding. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.
A prominent feature in the IR spectrum is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The position and shape of this band can provide insights into the extent of hydrogen bonding. For example, in the solid state, strong intermolecular O-H···N hydrogen bonding has been observed in related 3-azabicyclo[3.2.1]octan-8-ol derivatives. researchgate.net In a related dione derivative, the O-H stretch was observed at 3483 cm⁻¹.
The N-H stretching vibration of the secondary amine would be expected in the region of 3300-3500 cm⁻¹, potentially overlapping with the O-H band. The C-H stretching vibrations of the aliphatic CH and CH₂ groups typically appear in the 2850-3000 cm⁻¹ region. Other characteristic bands include C-N and C-O stretching vibrations at lower frequencies.
Table 2: Characteristic IR Absorption Frequencies for 3-Azabicyclo[3.2.1]octane Systems
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Amine (N-H) | Stretching | 3300-3500 |
| Alkane (C-H) | Stretching | 2850-3000 |
| Carbon-Nitrogen (C-N) | Stretching | 1000-1250 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information about the molecule. For azabicyclo[3.2.1]octane systems, fragmentation often involves the cleavage of C-C bonds adjacent to the bridgehead carbons and the nitrogen atom. aip.org The rigid bicyclic structure can lead to characteristic fragmentation pathways. A common fragmentation pattern for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. The molecular ion peak ([M]⁺) for compounds containing a single nitrogen atom will have an odd nominal mass, which serves as a useful diagnostic tool. For the related compound 8-azabicyclo[3.2.1]octan-3-ol, a base peak at m/z 82.0 has been reported. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Nominal Mass of [M]⁺ | 127 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and conformational details. While the crystal structure of this compound itself is not widely reported, the structures of several of its derivatives have been determined. nih.govnih.gov
These studies consistently reveal that the 3-azabicyclo[3.2.1]octane bicyclic system adopts a chair-envelope conformation. researchgate.net The six-membered piperidine (B6355638) ring is in a distorted chair conformation, while the five-membered cyclopentane (B165970) ring adopts an envelope conformation. nih.gov In the solid state, the crystal packing is often stabilized by intermolecular hydrogen bonds, particularly involving the hydroxyl and amine groups. researchgate.netiucr.org For instance, O-H···N intermolecular hydrogen bonding has been identified in the crystal structure of a related compound. researchgate.net
Table 4: Representative Crystal Data for a 3-Azabicyclo[3.2.1]octane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.555 |
| b (Å) | 11.406 |
| c (Å) | 11.632 |
| Z | 4 |
Data for a (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane derivative.
Computational Chemistry and Theoretical Studies
Computational chemistry has emerged as an indispensable tool for the structural and conformational analysis of complex molecules like this compound. These theoretical methods provide profound insights into molecular geometry, stability, and electronic properties, often complementing or guiding experimental work. researchgate.net
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and, consequently, the optimized geometry of molecules. For bicyclic amines like the 3-azabicyclo[3.2.1]octane system, DFT calculations are crucial for identifying the most stable three-dimensional conformations and understanding the energetic relationships between them. montclair.edu
The 3-azabicyclo[3.2.1]octane skeleton can exist in several conformations, primarily differing in the arrangement of the six-membered piperidine ring, which can adopt chair, boat, or twist-boat forms. DFT calculations enable the computation of the total electronic energy of each possible conformer, thereby identifying the global minimum energy structure, which is the most stable and likely to be observed experimentally. Commonly employed DFT protocols for such analyses involve hybrid functionals like B3LYP, often paired with basis sets such as 6-31G(d).
These calculations can accurately predict geometric parameters such as bond lengths, bond angles, and torsional angles. For the related tropane (B1204802) alkaloids (8-azabicyclo[3.2.1]octane), computational studies have extensively investigated conformational preferences and have shown excellent agreement with experimental data from NMR spectroscopy and X-ray crystallography. academie-sciences.fr DFT calculations have also been used to study the relative stability of chair-like versus boat-like conformations in 3-azabicyclo[3.2.1]octane systems. montclair.edu
Table 5: Application of DFT in the Study of 3-Azabicyclo[3.2.1]octane Systems
| Computational Method | Parameter Calculated | Insight Gained |
|---|---|---|
| DFT (e.g., B3LYP/6-31G(d)) | Total electronic energy of conformers | Identification of the most stable conformation (global minimum) |
| DFT Geometry Optimization | Bond lengths, bond angles, torsional angles | Prediction of the precise 3D molecular structure |
Conformational Analysis (e.g., Chair-Envelope Forms)
The 3-azabicyclo[3.2.1]octane framework is a rigid bicyclic system composed of a six-membered piperidine ring and a five-membered pyrrolidine ring. The conformation of this system is primarily defined by the puckering of these two rings. Spectroscopic studies, including infrared (IR), 1H NMR, and 13C NMR, combined with X-ray diffraction and ab initio calculations, have established that the preferred conformation for derivatives of this system is a chair-envelope form. csic.esresearchgate.net
In this arrangement, the six-membered piperidine ring adopts a distorted chair conformation, while the five-membered pyrrolidine ring assumes an envelope conformation, typically flattened at the C8 position. researchgate.net For instance, in 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol, the bicyclic system in the solid state adopts a chair-envelope conformation where the phenethyl group is in an equatorial position and the hydroxyl group is in an axial position relative to the piperidine ring. csic.es Similarly, 3-methyl-3-azabicyclo[3.2.1]octan-8α-ol and its β-epimer also show a predominant chair-envelope conformation in a chloroform (CDCl3) solution, with the N-methyl group occupying an equatorial position. researchgate.net
Interestingly, the conformation can be influenced by the solvent. In a non-polar solvent like carbon tetrachloride (CCl4), the chair-envelope conformation of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol can shift to a boat-envelope conformation, which is stabilized by an intramolecular hydrogen bond. csic.esresearchgate.net Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the most stable three-dimensional conformations and understanding the energy differences between them.
| Compound | Solvent/State | Conformation | Substituent Positions |
| 3-Phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol | Solid (X-ray) | Chair-Envelope | Phenethyl: Equatorial, OH: Axial |
| 3-Phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol | CCl4 | Boat-Envelope | - |
| 3-Methyl-3-azabicyclo[3.2.1]octan-8α-ol | CDCl3 | Chair-Envelope | N-CH3: Equatorial |
| 3-Methyl-3-azabicyclo[3.2.1]octan-8β-ol | CDCl3 | Chair-Envelope | N-CH3: Equatorial |
Intermolecular Associations and Hydrogen Bonding Studies
Hydrogen bonding plays a critical role in the solid-state structure and solution behavior of 3-azabicyclo[3.2.1]octan-8-ol and its derivatives. In the crystalline state, X-ray diffraction studies have revealed the presence of O-H···N intermolecular hydrogen bonds, which stabilize the crystal lattice. csic.esresearchgate.net This type of bonding is a common feature in related amino alcohols.
The nature of hydrogen bonding can change depending on the environment. While intermolecular hydrogen bonds dominate in the solid state, intramolecular hydrogen bonds can become significant in certain solutions. As mentioned previously, in a CCl4 solution, 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol favors a conformation that allows for the formation of an intramolecular hydrogen bond, leading to a shift from a chair-envelope to a boat-envelope structure. csic.esresearchgate.net Infrared spectroscopy is a key technique for studying these interactions, as the O-H stretching frequency (ν(O–H)) is sensitive to hydrogen bonding.
| Compound | Medium | Dominant Hydrogen Bonding | Consequence |
| 3-Phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol | Solid State | Intermolecular (O-H···N) | Crystal lattice stabilization |
| 3-Phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol | CCl4 Solution | Intramolecular | Conformational change to Boat-Envelope |
| 3-Methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols | - | Intermolecular associations | Deduced by IR and ab initio calculations researchgate.net |
Prediction of Regio- and Stereoselectivity in Synthetic Reactions
The synthesis of functionalized 3-azabicyclo[3.2.1]octane systems often requires careful control of regio- and stereoselectivity. Various synthetic strategies have been developed to achieve this, including cycloaddition reactions and rearrangements.
One powerful method involves the Brønsted acid-catalyzed [5+2] cycloaddition reaction, which allows for a regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.gov This approach can install up to four stereocenters in a single step with high control over the resulting stereochemistry. nih.gov The use of chiral, non-racemic scaffolds in these reactions can lead to products with high enantiomeric purity. nih.gov
Rearrangement reactions, such as the Schmidt reaction and Beckmann rearrangement of norcamphor derivatives, can also be employed to construct the 2-azabicyclo[3.2.1]octane core, although regioselectivity can be a challenge. rsc.org The choice of reaction conditions and starting materials is crucial in directing the outcome of these rearrangements. rsc.org For the related 8-azabicyclo[3.2.1]octane scaffold, enantioselective approaches that control stereochemistry during the formation of the bicyclic system are of significant interest. ehu.es
Computational Docking Studies for Receptor Interactions
Computational docking is a valuable tool for understanding how molecules like 3-azabicyclo[3.2.1]octan-8-ol and its analogues interact with biological targets, such as receptors and enzymes. These studies predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the interaction.
For example, docking studies of derivatives of the related 8-azabicyclo[3.2.1]octane system have been used to investigate their binding to targets like the serotonin transporter (SERT). These studies can reveal how substituents on the bicyclic scaffold influence binding affinity and selectivity. For instance, bulky substituents at the C3 position can sterically hinder access to a receptor's binding pocket.
In the context of mTOR (mechanistic target of rapamycin) kinase inhibitors, computational modeling of a compound containing a 3-oxa-8-azabicyclo[3.2.1]octane moiety showed that the oxygen atom of the bridged morpholine can form a hydrogen bond with the hinge region of the kinase, while another part of the molecule interacts with the affinity binding pocket. acs.org Such insights are crucial for the rational design of new, more potent, and selective therapeutic agents. Molecular dynamics simulations can further refine these models by showing the stability and dynamics of the ligand-receptor complex over time. nih.gov
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Endo-3-azabicyclo[3.2.1]octan-8-ol as a Chiral Building Block
The 3-azabicyclo[3.2.1]octane framework is a key structural motif that can be developed into valuable chiral building blocks for asymmetric synthesis. While direct applications of this compound as a primary chiral starting material are not extensively documented in readily available literature, the synthesis of chiral derivatives of the 3-azabicyclo[3.2.1]octane system underscores the potential of this scaffold.
For instance, new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids have been synthesized using exo- and endo-norbornene amino acids as chiral precursors. This approach provides a pathway to optically pure amino acids that feature the rigid 3-azabicyclo[3.2.1]octane skeleton and can be considered as constrained α,γ- and α,δ-diamino acids. The chirality of the final product is derived from the initial chiral building block, highlighting the utility of the bicyclic system in creating stereochemically defined molecules.
The synthesis of these complex amino acids demonstrates that the 3-azabicyclo[3.2.1]octane core can serve as a rigid scaffold to which chirality can be introduced and maintained, making it a valuable synthon in the preparation of enantiomerically pure compounds for various applications in medicinal chemistry and materials science.
Role as a Precursor to Complex Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. The rigid framework of the molecule allows for the creation of derivatives with well-defined three-dimensional structures, a desirable feature in drug design and other areas of chemical research.
The synthesis of alkaloid scaffolds is a significant area of research in organic chemistry due to the diverse biological activities of this class of compounds. However, it is crucial to distinguish between different isomers of the azabicyclo[3.2.1]octane system.
Tropane (B1204802) alkaloids, a well-known class of biologically active molecules, are characterized by the presence of an 8-azabicyclo[3.2.1]octane core. nih.govau.dknih.govrsc.org This structural motif is central to compounds like cocaine and scopolamine (B1681570). nih.gov Synthetic efforts towards tropane alkaloids and their analogs, therefore, focus on the construction of the 8-azabicyclo[3.2.1]octane skeleton. nih.govau.dkrsc.org
Similarly, in the development of analogs of the anti-addictive compound ibogaine (B1199331), the tropane (8-azabicyclo[3.2.1]octane) ring system has been used as a substitute for the isoquinuclidine ring of the natural product. biorxiv.orgacs.org These synthetic strategies aim to explore new chemical space and pharmacological properties by modifying the original ibogaine structure. biorxiv.orgacs.org
Based on a comprehensive review of the available literature, there is no direct evidence to suggest that this compound is used as a precursor for the synthesis of tropane or ibogaine alkaloids. The syntheses of these specific alkaloid scaffolds consistently utilize the 8-azabicyclo[3.2.1]octane isomeric core.
A significant application of the 3-azabicyclo[3.2.1]octane skeleton is in the synthesis of conformationally restricted amino acids and peptidomimetics. These molecules are of great interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures, such as β-turns, and to enhance metabolic stability.
Research has demonstrated the successful synthesis of novel 3-azabicyclo[3.2.1]octane β-amino acid derivatives. arkat-usa.orgresearchgate.net These compounds are prepared from diexo- or diendo-norbornene β-amino acids. The key synthetic step involves the oxidative cleavage of a dihydroxylated intermediate, followed by a reductive amination to form the 3-azabicyclo[3.2.1]octane ring system. arkat-usa.orgresearchgate.net Furthermore, enantiomerically pure versions of these azabicyclic β-amino acids can be obtained through lipase-catalyzed resolution. arkat-usa.orgresearchgate.net
Another class of conformationally restricted amino acids derived from this scaffold are the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. The synthesis of these compounds has also been reported, providing access to novel α,γ- and α,δ-diamino acids with a rigid bicyclic structure.
The incorporation of these constrained amino acids into peptides can have a profound impact on their three-dimensional structure and, consequently, their biological activity. The rigid 3-azabicyclo[3.2.1]octane framework reduces the conformational flexibility of the peptide backbone, which can lead to increased receptor affinity and selectivity.
Table 1: Synthesis of Conformationally Restricted 3-Azabicyclo[3.2.1]octane Amino Acid Derivatives
| Starting Material | Key Reaction Steps | Product | Reference |
| Diexo-N-Boc-norbornene amino ester | 1. Dihydroxylation (OsO4, NMO) 2. Oxidative cleavage (NaIO4) 3. Reductive amination | Racemic azabicyclic β-amino ester | arkat-usa.orgresearchgate.net |
| Racemic exo-norbornene β-lactam | Lipase-catalyzed enantioselective ring opening | Enantiomerically pure azabicyclic exo β-amino acid | arkat-usa.orgresearchgate.net |
| Exo- and endo-norbornene amino acids | Synthesis of derivatives | Diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids |
Utilization in Catalysis Research
The use of chiral amines and amino alcohols as ligands in organometallic catalysis and as organocatalysts themselves is a well-established strategy in asymmetric synthesis. The rigid bicyclic structure of the 3-azabicyclo[3.2.1]octane system makes it an attractive candidate for such applications. However, a detailed review of the scientific literature indicates that the direct use of this compound or its close derivatives in catalysis is not extensively reported.
While there is a lack of specific examples for this compound, structurally related chiral azabicyclic compounds have been successfully employed as ligands in organometallic catalysis. For instance, derivatives of 2-azabicyclo[2.2.1]heptane (a related, but smaller, bicyclic system) have been used to create chiral (N,N)-donating ligands. These ligands have shown promise in copper-catalyzed allylic acyloxylation and zinc-mediated alkylation of imines.
The development of a second-generation palladium catalyst system for the transannular C–H functionalization of azabicycloalkanes has been reported, which includes the arylation of the azabicyclo[3.2.1]octane core. nih.gov This research highlights the potential of using ligands to modulate the reactivity and selectivity of metal-catalyzed reactions on this scaffold. nih.gov
Similarly, in the field of organocatalysis, while direct applications of this compound are not prominent, related bicyclic amino acids have been shown to be effective catalysts. For example, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid β-amino acids, which are conformationally restricted proline analogs, have been reported to act as efficient catalysts in organocatalytic aldol (B89426) processes.
A review on the organocatalyzed synthesis of bicyclo[3.2.1]octanes highlights various strategies to construct this carbon skeleton, but does not mention the use of 3-azabicyclo[3.2.1]octane derivatives as catalysts. mdpi.com
Scaffold Exploration in Drug Discovery and Development of Novel Chemical Entities
The rigid bicyclic framework of the 3-azabicyclo[3.2.1]octane core, as exemplified by this compound, presents a valuable starting point for the exploration of new chemical space in drug discovery. Its conformational rigidity helps in positioning substituents in a well-defined three-dimensional orientation, which is a crucial aspect of designing ligands with high affinity and selectivity for specific biological targets. Medicinal chemists utilize this scaffold to develop novel chemical entities (NCEs) by introducing various functional groups and exploring their structure-activity relationships (SAR). This approach has led to the identification of potent modulators for a range of biological targets, particularly within the central nervous system (CNS).
The versatility of the 3-azabicyclo[3.2.1]octane scaffold allows for systematic modifications at several positions, enabling a thorough investigation of the chemical space surrounding the core structure. Researchers have synthesized libraries of derivatives to probe the binding pockets of various receptors and transporters.
Targeting Dopamine (B1211576) Transporters
A notable area of investigation for 3-azabicyclo[3.2.1]octane derivatives has been the development of dopamine transporter (DAT) inhibitors. acs.orgnih.gov As analogs of cocaine, these compounds have been explored for their potential in treating cocaine abuse. acs.orgnih.gov A series of 8-substituted-3-azabicyclo[3.2.1]octanes, also known as isotropanes, were synthesized and evaluated for their potency in inhibiting dopamine uptake. acs.orgnih.gov The synthesis often commences from N-benzyl-3-azabicyclo[3.2.1]octan-8-one, which can be derived from precursors related to this compound. acs.orgnih.gov
Key findings from these studies revealed that the stereochemistry at the C-8 position significantly influences the binding affinity for the dopamine transporter. For instance, the 8α-phenyl compound 8a demonstrated a binding affinity comparable to that of cocaine. acs.orgnih.gov In contrast, the 8β-phenyl-8α-hydroxy derivative showed low affinity, highlighting the impact of the hydroxyl group on activity. acs.orgnih.gov
Table 1: Dopamine Transporter (DAT) Inhibition by 3-Azabicyclo[3.2.1]octane Derivatives
| Compound | Structure | DAT IC50 (nM) | Reference |
|---|---|---|---|
| Cocaine | 159 | acs.orgnih.gov | |
| 8α-phenyl-3-azabicyclo[3.2.1]octane (8a) | 234 | acs.orgnih.gov | |
| 8β-phenyl-3-azabicyclo[3.2.1]octane (14) | 785 | acs.orgnih.gov |
Modulation of Nicotinic Acetylcholine (B1216132) Receptors
The 3-azabicyclo[3.2.1]octane skeleton has also been instrumental in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. nih.govmiami.edu By incorporating isoxazole (B147169) moieties onto the 8-azabicyclo[3.2.1]octane framework, researchers have created potent nAChR ligands. nih.govmiami.edu
One of the most potent compounds from a synthesized series was 2β-isoxazolyl-8-azabicyclo[3.2.1]octane (9b) , which exhibited a binding affinity for nAChRs that was twice that of nicotine. nih.govmiami.edu The stereochemistry of the isoxazole substituent was found to be a critical determinant of binding affinity, with the 2β-isomer being significantly more potent than the 2α- and 3α-isomers. nih.govmiami.edu
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Azabicyclo[3.2.1]octane Derivatives
| Compound | Structure | nAChR Ki (nM) | Reference |
|---|---|---|---|
| Nicotine | ~6 | nih.govmiami.edu | |
| 2β-isoxazolyl-8-azabicyclo[3.2.1]octane (9b) | 3 | nih.govmiami.edu | |
| 3β-isoxazolyl-8-azabicyclo[3.2.1]octane (15b) | 148 | nih.govmiami.edu |
Development of Sigma Receptor Ligands
The structural framework of 3-azabicyclo[3.2.1]octane has also been explored for its potential to yield selective ligands for sigma receptors, which are recognized as a unique class of proteins in the CNS. A series of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates were prepared and their affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors were evaluated. These studies have contributed to the understanding of the structural requirements for sigma receptor binding.
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
More recently, the 3-azabicyclo[3.2.1]octane scaffold has been incorporated into inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses. A sulfonamide derivative featuring an azabicyclo[3.2.1]octane core, ARN19689 (50) , was identified as a potent, non-covalent inhibitor of human NAAA with an IC50 in the low nanomolar range. acs.org This discovery highlights the continued relevance of this scaffold in developing novel therapeutics for inflammatory conditions. acs.org
Table 3: NAAA Inhibition by an Azabicyclo[3.2.1]octane Derivative
| Compound | Structure | h-NAAA IC50 (µM) | Reference |
|---|
Future Research Directions and Emerging Methodologies for Endo 3 Azabicyclo 3.2.1 Octan 8 Ol
The 8-azabicyclo[3.2.1]octane core, characteristic of tropane (B1204802) alkaloids, is a pivotal scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds. escholarship.orgehu.esnih.gov Endo-3-azabicyclo[3.2.1]octan-8-ol, as a key intermediate, is at the forefront of innovative synthetic strategies. This section explores the future of its synthesis and application, focusing on efficiency, sustainability, and the creation of novel molecular architectures.
Q & A
Q. What are the common synthetic routes for Endo-3-azabicyclo[3.2.1]octan-8-ol?
The synthesis typically involves multi-step transformations starting from tropane alkaloids like atropine. Key steps include:
- Ester hydrolysis to remove acetyl groups.
- Amine oxidation to introduce reactive intermediates.
- O-acetylation and demethylation to modify functional groups.
- Amide hydrolysis to yield the final alcohol derivative. Alternative routes involve hydrogenation of furan derivatives or Diels-Alder reactions for bicyclic scaffold construction .
Q. How are derivatives of this compound (e.g., trospium chloride) synthesized?
Derivatives are synthesized via:
- Salt formation : Reacting the free base with HCl to produce hydrochloride salts (e.g., trospium chloride) .
- Alkylation/benzylation : Introducing substituents like benzyl groups at the 3-position using alkyl halides .
- Carbamate formation : Using reagents like Boc anhydride to protect amines .
Q. What methods are recommended for purification and characterization?
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm structure and stereochemistry .
- Mass spectrometry (MS) for molecular weight validation .
- HPLC to assess purity (>95% for research-grade material) .
Advanced Research Questions
Q. How do structural modifications influence activity at dopamine/serotonin transporters (DAT/SERT)?
- Substituents at the 3- and 8-positions significantly modulate binding:
- 8-Methyl derivatives (e.g., BIMU compounds) act as partial agonists at serotonin receptors .
- Ethylidenyl groups on the bicyclic skeleton enhance DAT affinity but reduce stereoselectivity .
Q. What techniques are used for conformational analysis of this bicyclic system?
- X-ray crystallography : Determines absolute stereochemistry (e.g., (+)-enantiomer of 7-demethyl derivatives) .
- NMR spectroscopy : Analyzes dynamic equilibria between chair and boat conformations in solution .
- Raman spectroscopy : Detects solvent- and temperature-dependent conformational changes .
Q. How can sigma-2 receptor selectivity be optimized?
- Introduce bulky aryl groups at the 3-position (e.g., 3-(2-fluoro-4-nitrophenyl)) to enhance sigma-2 affinity.
- Reduce sigma-1 binding by avoiding polar substituents (e.g., methyl groups improve selectivity ratios >100-fold) .
Q. What strategies resolve stereochemical inconsistencies in pharmacological data?
- Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers.
- Chemical correlation : Convert active enantiomers to known stereochemical standards (e.g., phenylmorphan derivatives) for absolute configuration assignment .
Q. How are bicyclic morpholine derivatives synthesized from this scaffold?
- Stepwise functionalization :
Introduce thione groups via thiocarbamation.
Perform stereoselective hydrogenation of furan precursors to generate cis-disubstituted tetrahydrofurans.
Cyclize intermediates to form 8-oxa-3-azabicyclo[3.2.1]octane-2-thione derivatives .
Q. How should contradictions in receptor binding data be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
